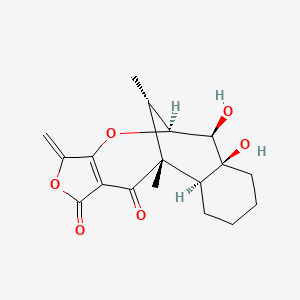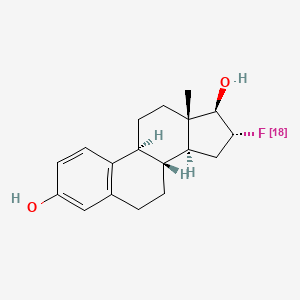
Fluoroestradiol F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoroestradiol F-18 is an imaging agent used with positron emission tomography (PET) to detect estrogen receptor-positive breast cancer lesions. The ability to image ER-positive tumors in vivo is advantageous in that, while helping to visualize tumor progression/regression, it may also be used to assess for heterogeneity in ER expression across metastases (i.e. to identify sites that no longer express ER) without the need for multiple biopsies. Fluoroestradiol F-18 was first granted FDA approval in May 2020, and will be developed by PETNET Solutions, Inc. and Zionexa USA under the brand name Cerianna. It is expected to be available in late 2020/early 2021.
F-18 16 Alpha-Fluoroestradiol is a radiopharmaceutical consisting of an estradiol analogue radiolabeled with the positron-emitting isotope fluorine F 18. F-18 16 alpha-fluoroestradiol is actively taken up in tumor cells expressing the estrogen receptor (ER), allowing visualization of ER-positive tumor cells with positron emission tomography (PET). Uptake of this agent depends upon the ER status of target tissues.
Aplicaciones Científicas De Investigación
Imaging Agent for Breast Cancer
Fluoroestradiol F-18 (F-18 FES) has been explored as a diagnostic imaging agent, particularly for breast cancer. Studies have focused on its synthesis and application as a receptor-based imaging agent for identifying and staging estrogen-receptor-positive breast carcinoma. This compound has shown high affinity for the estrogen receptor and binds well to sex hormone binding globulin, which is thought to protect estrogens from metabolism and deliver them to target tissues. This characteristic might lead to increased tumor uptake and reduced uptake in the liver, making F-18 FES a potential tool for more effective breast cancer imaging (Hostetler, Jonson, Welch, & Katzenellenbogen, 1999).
Diagnostic Accuracy and Safety
A systematic review and meta-analysis conducted on F-18 FES PET/CT, which is used for assessing estrogen receptor expression in patients with recurrent or metastatic breast cancer, reported high diagnostic accuracy. The sensitivity and specificity were found to be 0.86 and 0.85, respectively. Furthermore, the safety of F-18 FES PET/CT was supported, as it was evaluated to be safe and effective with high clinical utility, especially in scenarios where only invasive tests are otherwise possible (Mo, 2021).
Evaluation of Tumor Cell Receptor Profile
F-18 FES has been used to evaluate the tumor cell receptor profile in breast cancer in a noninvasive manner, which is crucial for determining the appropriate therapy, disease staging, prognosis, and response to therapy. The synthesis and characterization of F-18 FES have been optimized for this purpose, with studies focusing on achieving high specific activity and stability for diagnostic use (Bispo et al., 2021).
Predictive Value in Therapy
F-18 FES PET/CT has been studied for its predictive value in therapy, especially in the context of breast cancer. For instance, one study investigated the early changes in F-18 FES PET/CT during fulvestrant therapy in patients with estrogen receptor-positive metastatic breast cancer. The findings suggested that changes in SUVmax measured by F-18 FES PET/CT could be used early to predict progression-free survival benefits in patients receiving fulvestrant therapy, indicating a significant role for F-18 FES in personalized treatment strategies (He et al., 2020).
Propiedades
Número CAS |
94153-53-4 |
|---|---|
Nombre del producto |
Fluoroestradiol F-18 |
Fórmula molecular |
C18H23FO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1 |
Clave InChI |
KDLLNMRYZGUVMA-ZYMZXAKXSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Otros números CAS |
94153-53-4 |
Sinónimos |
(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




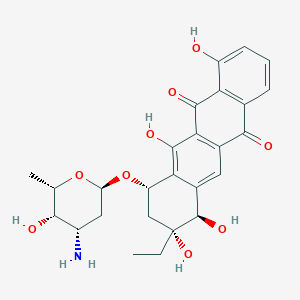
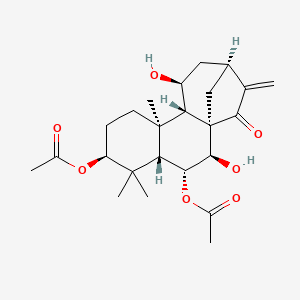
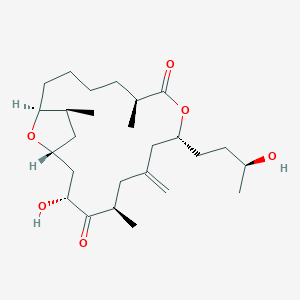

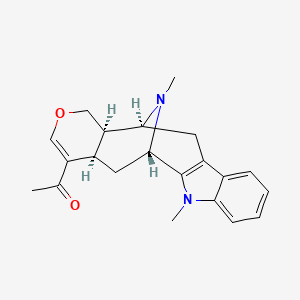
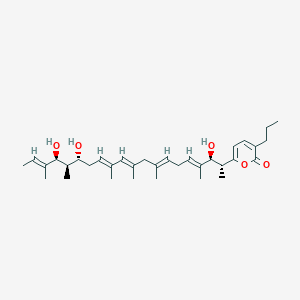

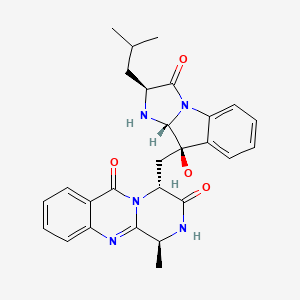
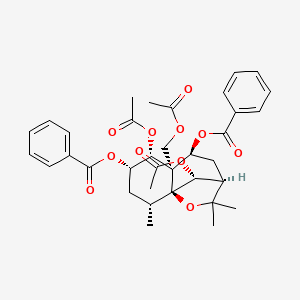
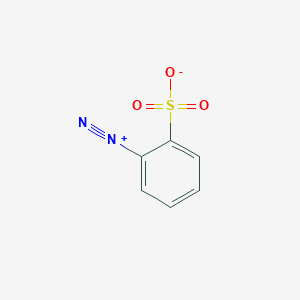

![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)
